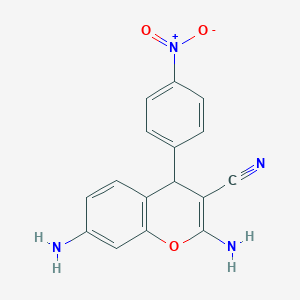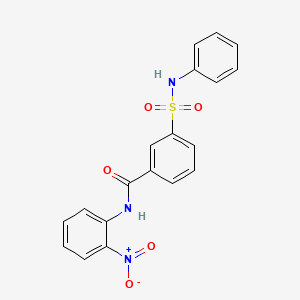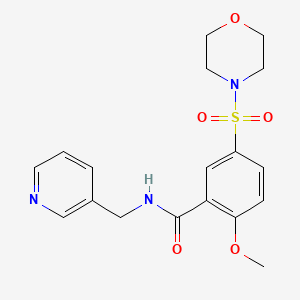
ethyl 6-amino-5-cyano-4-(2,3-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-amino-5-cyano-4-(2,3-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a pyran derivative and has been synthesized through several methods.
Mechanism of Action
The mechanism of action of Ethyl 6-amino-5-cyano-4-(2,3-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate is not fully understood. However, it is believed to exert its biological effects through the inhibition of certain enzymes and pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the immune response by inhibiting the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells and inhibit the growth of certain fungi and bacteria.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl 6-amino-5-cyano-4-(2,3-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate in lab experiments is its potential as a lead compound for the development of new drugs. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
1. Further studies on the mechanism of action of Ethyl 6-amino-5-cyano-4-(2,3-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate.
2. Development of new derivatives with improved solubility and bioactivity.
3. Investigation of the potential of this compound as a treatment for fungal and bacterial infections.
4. Preclinical studies on the anticancer activity of this compound.
5. Evaluation of the toxicity and safety profile of this compound in animal models.
Synthesis Methods
One of the methods used to synthesize Ethyl 6-amino-5-cyano-4-(2,3-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate is through a one-pot, three-component reaction. This involves the reaction of 2,3-dimethoxybenzaldehyde, malononitrile, and 2-amino-4-(2,3-dimethoxyphenyl)butanoic acid ethyl ester in the presence of a catalytic amount of piperidine.
Scientific Research Applications
Ethyl 6-amino-5-cyano-4-(2,3-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate has been studied for its potential applications in medicinal chemistry. In particular, it has been found to exhibit anti-inflammatory, anticancer, and antifungal activities. Studies have also shown that this compound can inhibit the growth of certain bacteria.
properties
IUPAC Name |
ethyl 6-amino-5-cyano-4-(2,3-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-5-8-14-17(20(23)26-6-2)16(13(11-21)19(22)27-14)12-9-7-10-15(24-3)18(12)25-4/h7,9-10,16H,5-6,8,22H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSWTHMLRZIHQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=C(C(=CC=C2)OC)OC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-2-[2-(1-naphthyloxy)ethoxy]ethanamine](/img/structure/B5023544.png)
![N-(1-{2-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-piperidinyl)methanesulfonamide](/img/structure/B5023547.png)
![N~1~-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5023551.png)
![2-methoxy-N-propyl-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5023552.png)
![N-(4-ethoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5023553.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5023554.png)
![4-(1H-indol-3-yl)-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]butanohydrazide](/img/structure/B5023562.png)
![1-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5023571.png)




![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5023617.png)
